molecular formula C25H23N3O3 B5178687 1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione CAS No. 5475-04-7

1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione

Cat. No.: B5178687
CAS No.: 5475-04-7
M. Wt: 413.5 g/mol
InChI Key: TXQCBNKXEUBLHS-UHFFFAOYSA-N
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Description

1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core, substituted with amino and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized with amino and morpholinyl groups through a series of reactions, including nitration, reduction, and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and morpholinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-amino-4-[(4-methylphenyl)amino]-9,10-anthracenedione: Similar structure but lacks the morpholinyl group.

    1-amino-4-[(4-methylphenyl)amino]-2-(dimethylamino)anthracene-9,10-dione: Contains a dimethylamino group instead of a morpholinyl group.

Uniqueness

1-amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione is unique due to the presence of the morpholinyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-4-(4-methylanilino)-2-morpholin-4-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-6-8-16(9-7-15)27-19-14-20(28-10-12-31-13-11-28)23(26)22-21(19)24(29)17-4-2-3-5-18(17)25(22)30/h2-9,14,27H,10-13,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQCBNKXEUBLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385885
Record name ZINC04815255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5475-04-7
Record name ZINC04815255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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